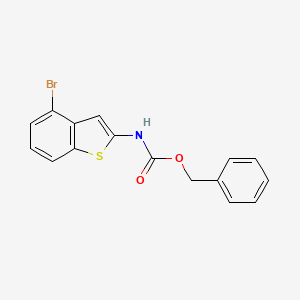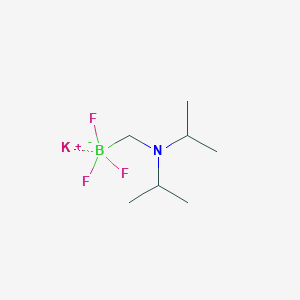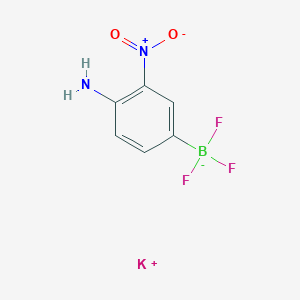
Potassium 3-chloro-4-(difluoroboranyl)-5-fluoropyridine fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 3-chloro-4-(difluoroboranyl)-5-fluoropyridine fluoride is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in the field of organic synthesis. The presence of boron in the molecule imparts unique properties, making it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-chloro-4-(difluoroboranyl)-5-fluoropyridine fluoride typically involves the reaction of 3-chloro-4-fluoropyridine with a difluoroborane reagent in the presence of a potassium fluoride source. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions. The reaction conditions often include:
Temperature: Typically between 0°C to 25°C.
Solvent: Commonly used solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalyst: A palladium catalyst may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
化学反応の分析
Types of Reactions
Potassium 3-chloro-4-(difluoroboranyl)-5-fluoropyridine fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Coupling Reactions: The boron moiety allows for Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the chlorine atom.
Coupling Reactions: Biaryl compounds formed through the coupling of the boron moiety with aryl halides.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
科学的研究の応用
Potassium 3-chloro-4-(difluoroboranyl)-5-fluoropyridine fluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of Potassium 3-chloro-4-(difluoroboranyl)-5-fluoropyridine fluoride involves its ability to participate in various chemical reactions due to the presence of reactive sites such as the boron moiety and the chlorine atom The boron moiety can form stable complexes with other molecules, facilitating coupling reactions
類似化合物との比較
Similar Compounds
- Potassium 3-chloro-4-fluorophenyltrifluoroborate
- Potassium 3-chloro-4-cyanophenyltrifluoroborate
- 3-Chloro-4-fluorophenylboronic acid
Uniqueness
Potassium 3-chloro-4-(difluoroboranyl)-5-fluoropyridine fluoride is unique due to the presence of both fluorine and boron in the same molecule, which imparts distinct reactivity and stability. This combination makes it particularly valuable for specific synthetic applications where both boron and fluorine functionalities are required.
特性
IUPAC Name |
potassium;(3-chloro-5-fluoropyridin-4-yl)-difluoroborane;fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BClF3N.FH.K/c7-3-1-11-2-4(8)5(3)6(9)10;;/h1-2H;1H;/q;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNVKORJMNVNIW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1F)Cl)(F)F.[F-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BClF4KN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.43 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-O-tert-butyl 3-O-methyl (3S,4S)-4-[1-(2,2-dimethylpropanoyl)-2,3-dihydropyrido[2,3-b][1,4]oxazin-6-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B8205149.png)

![Potassium {[5-(difluoroboranyl)-2-fluorophenyl]methyl}dimethylamine fluoride hydrochloride](/img/structure/B8205162.png)


